molecular formula C24H27N3O6 B11287410 Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11287410
M. Wt: 453.5 g/mol
InChI Key: WITKIVOBXFVIJN-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes an imidazolidinone ring, a methoxyphenyl group, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting 4-methoxyphenyl isocyanate with an appropriate diketone under controlled conditions.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a catalyst.

    Esterification: The final step involves the esterification of the acetylated imidazolidinone with ethyl 3-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Amides or other esters.

Scientific Research Applications

Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Ethyl 3-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the imidazolidinone ring.

    3,4-dimethoxybenzoic acid 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl ester: Contains a similar methoxyphenyl group but differs in the ester and amine functionalities.

The uniqueness of this compound lies in its combination of the imidazolidinone ring, methoxyphenyl group, and benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-methoxyphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H27N3O6/c1-5-33-23(30)16-7-6-8-17(13-16)25-21(28)14-20-22(29)27(24(31)26(20)15(2)3)18-9-11-19(32-4)12-10-18/h6-13,15,20H,5,14H2,1-4H3,(H,25,28)

InChI Key

WITKIVOBXFVIJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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